Superior Room Temperature Esterification Activity vs. Methyl, Ethyl, and Benzyl Trichloroacetimidates
In a direct head-to-head study, tert-butyl 2,2,2-trichloroacetimidate (imidate 13) esterified benzoic acid at room temperature in dichloromethane, achieving an 84% isolated yield after 48 hours. In stark contrast, methyl, ethyl, and allyl trichloroacetimidates (entries 1–3) gave 0% yield under identical room temperature conditions, and even under reflux in toluene for 18 hours, they still yielded 0% [1]. Benzyl trichloroacetimidate (entry 8) also failed at room temperature (0% yield) and required reflux in toluene to achieve a 76% yield [1]. This demonstrates that TBTA uniquely enables promoter-free esterification at ambient temperature, a critical advantage for thermally labile substrates.
| Evidence Dimension | Esterification yield with benzoic acid |
|---|---|
| Target Compound Data | 84% yield at room temperature (DCM, 48 h) |
| Comparator Or Baseline | Methyl trichloroacetimidate: 0% (rt, 48 h); Ethyl trichloroacetimidate: 0% (rt, 48 h); Benzyl trichloroacetimidate: 0% (rt, 48 h) |
| Quantified Difference | 84 percentage points higher than methyl, ethyl, and benzyl comparators at room temperature |
| Conditions | Benzoic acid, DCM solvent, room temperature, 48 hours, no exogenous promoter |
Why This Matters
Procurement of TBTA over other trichloroacetimidates is essential for synthetic routes requiring ambient-temperature esterification of carboxylic acids, avoiding thermal decomposition of sensitive intermediates.
- [1] Mahajani NS, Chisholm JD. Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. J Org Chem. 2019;84(12):7871-7882. DOI: 10.1021/acs.joc.9b00745 View Source
